

# Synthesis of Elvitegravir using 6-Chloro-2-fluoro-3-methylbenzyl bromide

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## Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylbenzyl  
bromide

Cat. No.: B1272696

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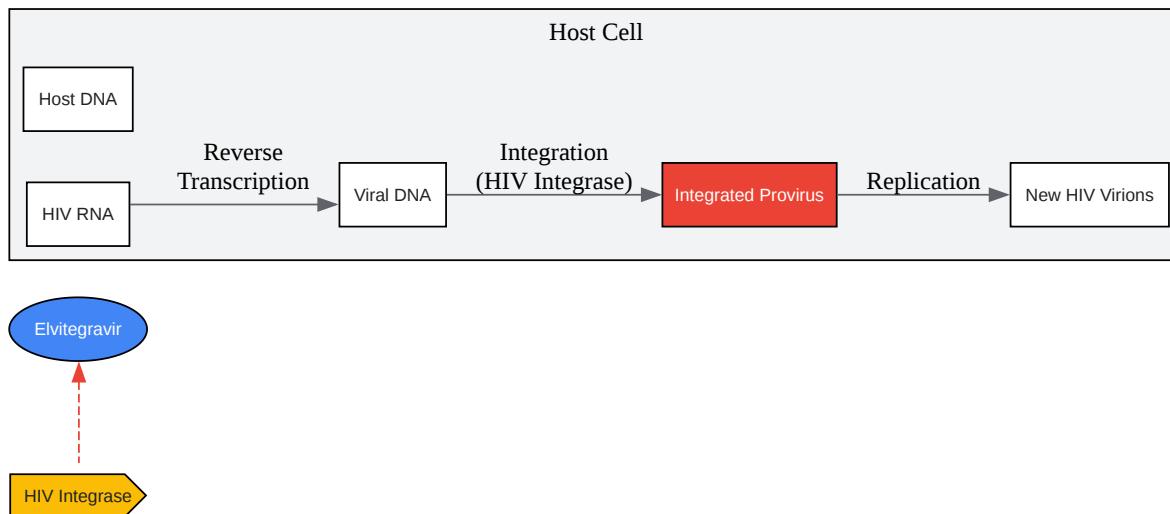
## Application Notes and Protocols for the Synthesis of Elvitegravir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor. A key step in the synthesis involves the introduction of the 3-chloro-2-fluorobenzyl side chain via a Negishi coupling reaction, utilizing a zinc reagent derived from **6-chloro-2-fluoro-3-methylbenzyl bromide**.

## Mechanism of Action

Elvitegravir is an antiretroviral drug that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.<sup>[1][2][3][4][5]</sup> By inhibiting the strand transfer step of viral DNA integration into the host cell's genome, Elvitegravir effectively blocks the formation of the HIV-1 provirus and prevents the propagation of the viral infection.<sup>[1][3]</sup>

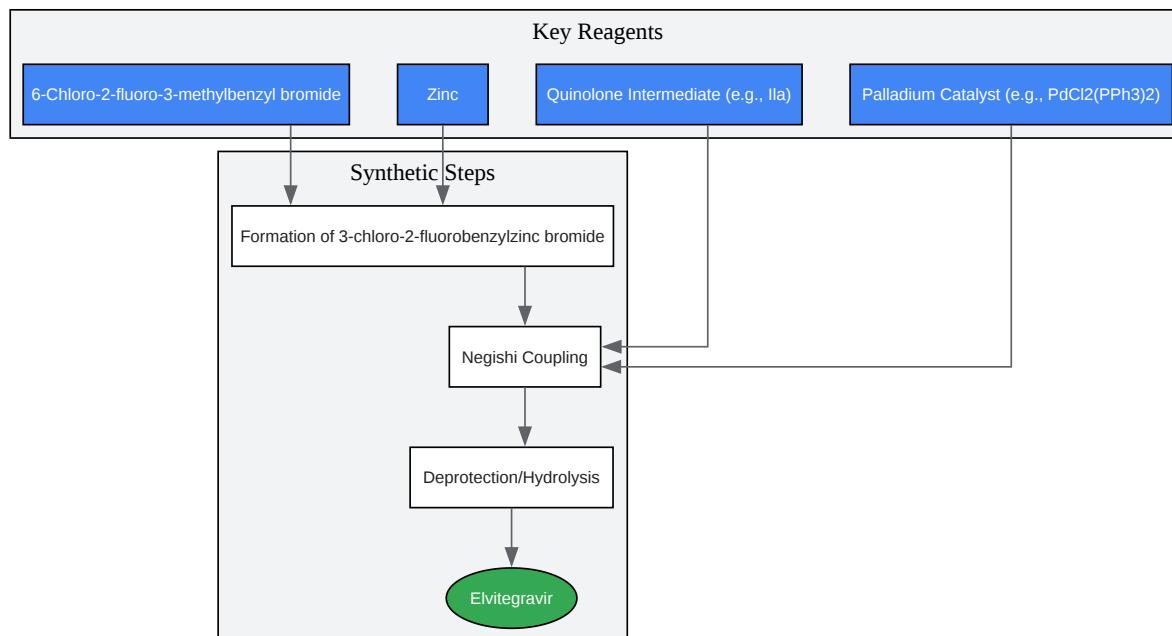


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Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.

## Synthesis Overview

The synthesis of Elvitegravir can be achieved through various routes, with a common strategy involving the construction of the quinolone core followed by the introduction of the characteristic side chains. The 3-chloro-2-fluorobenzyl group at the C6 position is typically installed using a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling.<sup>[6]</sup> <sup>[7]</sup> This involves the preparation of an organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide, from the corresponding benzyl bromide.



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Caption: General workflow for the synthesis of Elvitegravir.

## Experimental Protocols

The following protocols are based on procedures described in the literature.[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Protocol 1: Preparation of 3-chloro-2-fluorobenzylzinc bromide

This protocol describes the in-situ preparation of the organozinc reagent required for the Negishi coupling.

## Materials:

- **6-Chloro-2-fluoro-3-methylbenzyl bromide**
- Zinc dust
- Anhydrous Tetrahydrofuran (THF)
- Iodine (for activation)

## Procedure:

- Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) until the color of iodine disappears.
- To the activated zinc suspension, add a solution of **6-chloro-2-fluoro-3-methylbenzyl bromide** in anhydrous THF dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
- Stir the reaction mixture until the formation of the organozinc reagent is complete (can be monitored by TLC or GC analysis of the starting material).
- The resulting solution of 3-chloro-2-fluorobenzylzinc bromide is used directly in the subsequent Negishi coupling step.

## Protocol 2: Synthesis of Elvitegravir via Negishi Coupling

This protocol details the coupling of the organozinc reagent with a protected quinolone intermediate, followed by deprotection.

## Materials:

- 6-Bromo-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate IIa)
- N,O-Bis(trimethylsilyl)acetamide (BSA)

- Solution of 3-chloro-2-fluorobenzylzinc bromide in THF (from Protocol 1)
- Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II))
- Acetonitrile
- Water
- Hydrochloric acid (5%)
- Saturated ammonium chloride solution
- Ethyl acetate
- Methanol

#### Procedure:

- To a suspension of the quinolone intermediate (IIa) in acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) to protect the hydroxyl and carboxylic acid groups.
- Heat the mixture (e.g., at 70-75°C) to facilitate the silylation.
- After silylation is complete, add the palladium catalyst to the reaction mixture.
- Add the solution of 3-chloro-2-fluorobenzylzinc bromide in THF dropwise to the reaction mixture at an elevated temperature (e.g., 60°C).
- Maintain the reaction at this temperature until the coupling is complete (monitor by HPLC).
- Upon completion, cool the reaction mixture and add water and 5% hydrochloric acid to hydrolyze the silyl protecting groups and quench the reaction.
- Stir the mixture for a sufficient time to ensure complete deprotection.
- Add saturated ammonium chloride solution and extract the product with ethyl acetate.
- Wash the organic layer, dry it over a suitable drying agent, and evaporate the solvent.

- Purify the crude product by crystallization from a suitable solvent such as methanol to obtain Elvitegravir.

## Data Presentation

The following tables summarize the quantitative data reported for the synthesis of Elvitegravir and its intermediates.

Table 1: Reaction Yields and Purity

Step/Product	Reported Yield	HPLC Purity	Reference
Intermediate IIa	96%	99.6%	[8]
Elvitegravir	86%	96.3%	[8]

Table 2: Spectroscopic Data for Elvitegravir

Spectroscopic Data	Reported Values	Reference
$^1\text{H}$ NMR (250 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)	15.68 (s, 1H), 8.76 (s, 1H), 8.14 (s, 1H), 7.21 (s, 1H), 6.95 - 7.04 (m, 3H), 4.47 (m, 1H), 4.14 (d, 2H), 3.99 (s, 3H), 2.39 (m, 1H), 1.19 (d, 3H), 0.78 (d, 3H)	[8]
Melting Point (°C)	193-202 (decomposition)	[8]

Table 3: Spectroscopic Data for Intermediate IIa

Spectroscopic Data	Reported Values	Reference
<sup>1</sup> H NMR (250 MHz, DMSO) δ (ppm)	15.12 (s, 1H), 8.92 (s, 1H), 8.49 (s, 1H), 7.55 (s, 1H), 5.22 (t, 1H), 4.02 (m, 1H), 3.81 (s, 3H), 3.78 (m, 2H), 1.16 (d, 3H), 0.74 (d, 3H)	[8]
Melting Point (°C)	255 - 257	[8]

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